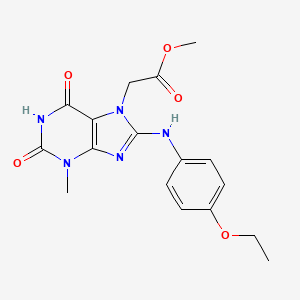![molecular formula C20H15ClFN3OS B3409044 3-allyl-2-((2-chloro-6-fluorobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 888453-21-2](/img/structure/B3409044.png)
3-allyl-2-((2-chloro-6-fluorobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one
Descripción general
Descripción
3-allyl-2-((2-chloro-6-fluorobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic compound that has been developed for scientific research purposes. It belongs to the class of pyrimidoindole derivatives and has shown promising results in various studies.
Aplicaciones Científicas De Investigación
3-allyl-2-((2-chloro-6-fluorobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, particularly against breast and lung cancer cells. It also exhibits anti-inflammatory and anti-oxidant effects, making it a potential candidate for the treatment of various inflammatory diseases. Moreover, it has been found to possess anti-microbial properties, suggesting its potential use as an antibacterial and antifungal agent.
Mecanismo De Acción
The mechanism of action of 3-allyl-2-((2-chloro-6-fluorobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cancer and inflammation. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also reducing the production of inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
Studies have shown that 3-allyl-2-((2-chloro-6-fluorobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one has a low toxicity profile and does not cause significant adverse effects on normal cells. It has been found to modulate various biochemical and physiological processes, including DNA damage response, oxidative stress, and immune response. It also exhibits good bioavailability and can penetrate the blood-brain barrier, making it a potential candidate for the treatment of brain tumors and neuroinflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-allyl-2-((2-chloro-6-fluorobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one in lab experiments is its high potency and selectivity towards cancer and inflammatory cells. It also has good solubility and stability, making it easy to handle and store. However, one limitation is its relatively high cost compared to other anti-cancer and anti-inflammatory agents.
Direcciones Futuras
There are several future directions for the research and development of 3-allyl-2-((2-chloro-6-fluorobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one. One direction is to optimize the synthesis method to reduce the cost and increase the yield of the compound. Another direction is to investigate its potential use in combination therapy with other anti-cancer and anti-inflammatory agents. Moreover, more studies are needed to fully understand its mechanism of action and to identify its molecular targets. Finally, its potential use as a diagnostic and prognostic marker for cancer and inflammatory diseases should also be explored.
Conclusion:
In conclusion, 3-allyl-2-((2-chloro-6-fluorobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a promising compound with potential therapeutic applications in cancer and inflammatory diseases. Its high potency and selectivity towards cancer and inflammatory cells make it a valuable tool in scientific research. However, more studies are needed to fully understand its mechanism of action and to optimize its use in combination therapy.
Propiedades
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3OS/c1-2-10-25-19(26)18-17(12-6-3-4-9-16(12)23-18)24-20(25)27-11-13-14(21)7-5-8-15(13)22/h2-9,23H,1,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZWDEJNGXJMPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-allyl-2-((2-chloro-6-fluorobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-{8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B3408962.png)


![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B3408992.png)
![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B3408996.png)
![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B3408997.png)
![ethyl 2-({[(3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B3409001.png)
![3-allyl-2-((4-(trifluoromethyl)benzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3409018.png)
![3-allyl-2-((2-fluorobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3409024.png)
![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B3409030.png)
![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3409032.png)
![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide](/img/structure/B3409037.png)
![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B3409040.png)
![3-allyl-2-((4-chlorobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3409041.png)